(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine
Overview
Description
“(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1425933-32-9. It has a molecular weight of 245.32 and its IUPAC name is the same as the given name .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H19N3O/c1-10-11(8-15)5-6-12-14(10)16-9-17(12)13-4-2-3-7-18-13/h5-6,9,13H,2-4,7-8,15H2,1H3
.
Scientific Research Applications
Metal-Induced Organic Ligand Fusion
One application involves the metal-induced fusion of organic ligands, including benzimidazole derivatives, to form complex molecules. A study by Chen et al. (2020) explored a domino fusion process dependent on metal-induced and oxygen insertion reactions, unraveling the mechanism through crystallography, mass spectrometry, and DFT calculations. This research highlights the synthesis of large molecules unachievable by common organic synthesis, showcasing the potential of benzimidazole derivatives in complex molecule formation and the importance of metal valence in the process (Chen et al., 2020).
Novel Oxadiazole Derivatives Synthesis
Another study by Vishwanathan and Gurupadayya (2014) focused on synthesizing novel oxadiazole derivatives from benzimidazole, demonstrating the versatility of benzimidazole compounds in creating new chemical structures with potential applications in various fields, including pharmaceuticals (Vishwanathan & Gurupadayya, 2014).
Inhibitor of 5-Lipoxygenase
Mano et al. (2004) described the structural modification of a benzimidazole derivative to enhance bioavailability and reduce side effects, leading to the discovery of a potent orally active 5-lipoxygenase inhibitor. This study highlights the therapeutic potential of benzimidazole derivatives in treating conditions mediated by 5-lipoxygenase, such as asthma and inflammation (Mano et al., 2004).
Antimicrobial Studies of Fused Heterocyclic Compounds
Research by Khairwar et al. (2021) on the synthesis of various benzimidazole derivatives and their antimicrobial studies underscores the potential of these compounds in developing new antimicrobial agents. The study provides insights into the structural requirements for antimicrobial activity, contributing to the search for novel antibiotics (Khairwar et al., 2021).
Corrosion Inhibitor for Steel
Yadav et al. (2015) explored amino acid compounds, including a benzimidazole derivative, as eco-friendly corrosion inhibitors for N80 steel in HCl solution. This application is crucial in industries where steel corrosion poses significant challenges, offering a sustainable solution to protect materials (Yadav et al., 2015).
Properties
IUPAC Name |
[4-methyl-1-(oxan-2-yl)benzimidazol-5-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-11(8-15)5-6-12-14(10)16-9-17(12)13-4-2-3-7-18-13/h5-6,9,13H,2-4,7-8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYMERDEKVDKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2C3CCCCO3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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